Cas no 85373-04-2 (b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)-)

b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)- structure
85373-04-2 structure
Product Name:b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)-
CAS-Nr.:85373-04-2
MF:C37H62N2O29
MW:998.884194850922
CID:721544
Update Time:2024-01-31

b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • G(M1)-oligosaccharide
    • Galβ3GalNAcβ4(NeuAcα3)Galβ4Glc
    • 3)]-O-b-D-galactopyranosyl-(1&reg
    • 3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1&reg
    • beta-D-Galp-(1->3)-beta-D-GalpNAc-(1->4)-[alpha-Neup5Ac-(2->3)]-beta-D-Galp-(1->4)-beta-D-Glcp
    • β-D-Glucopyranose, O-β-D-galactopyranosyl-(1→3)-O-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl-(1→4)-O-[N-acetyl-α-neuraminosyl-(2→3)]-O-β-D-galactopyranosyl-(1→4)-
    • b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)-
    • Inchi: 1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-30(17)19(49)12(48)4-40)68-31-26(56)35(64-27-15(7-43)60-32(57)24(54)23(27)53)63-16(8-44)28(31)65-33-18(39-10(2)46)29(21(51)14(6-42)61-33)66-34-25(55)22(52)20(50)13(5-41)62-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,37-/m0/s1
    • InChI-Schlüssel: NSWYGIPOSHIRHB-ZMCCZBDLSA-N
    • Lächelt: O([C@]1(C(=O)O[H])C([H])([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H])O1)N([H])C(C([H])([H])[H])=O)O[H])[C@]1([H])[C@]([H])([C@]([H])(O[C@]2([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])([C@@]2([H])O[H])O[H])O[H])O[C@]([H])(C([H])([H])O[H])[C@]1([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])N([H])C(C([H])([H])[H])=O)O[H]

Berechnete Eigenschaften

  • Genaue Masse: 998.344
  • Monoisotopenmasse: 998.344
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 19
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 29
  • Schwere Atomanzahl: 68
  • Anzahl drehbarer Bindungen: 18
  • Komplexität: 1660
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 26
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0

Experimentelle Eigenschaften

  • Dichte: 1.77
  • Siedepunkt: 1442.9°C at 760 mmHg
  • Flammpunkt: 826.4°C
  • Brechungsindex: 1.677
  • PSA: 502.25000
  • LogP: -11.64940

b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)- Verwandte Literatur

Empfohlene Lieferanten
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.